1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H12N8O2 and its molecular weight is 312.293. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The presence of the isoxazole and pyrazole groups in the compound suggests potential interactions with biological targets .
Biochemical Pathways
The compound may influence several biochemical pathways, depending on its specific targets. For instance, if the compound targets enzymes involved in cell division, it could affect the cell cycle and proliferation . .
Pharmacokinetics
Isoxazole derivatives have been shown to have good absorption and distribution profiles in some studies .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits an enzyme involved in cell division, for example, it could result in decreased cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of certain solvents can disrupt amide-amide interactions, potentially affecting the compound’s activity .
Properties
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O2/c1-7-3-9(19-22-7)12-18-10(23-20-12)5-14-11-8-4-17-21(2)13(8)16-6-15-11/h3-4,6H,5H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGEOASEDYWDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.